![molecular formula C8H6ClN3O2 B11890367 Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyridazine: A closely related compound with similar structural features.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Indole Derivatives: Compounds with a similar fused ring system but different nitrogen positioning.
Uniqueness
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is unique due to its specific substitution pattern and the presence of a chloro group, which can be further functionalized. This makes it a versatile intermediate for the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-3-10-12-7(9)6(4)11-5/h2-3,11H,1H3 |
InChI Key |
UXSYWFRKIDBTEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=NC(=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


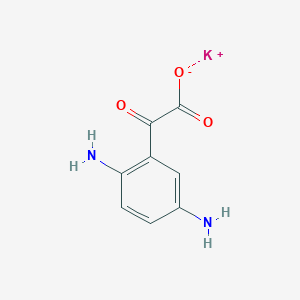
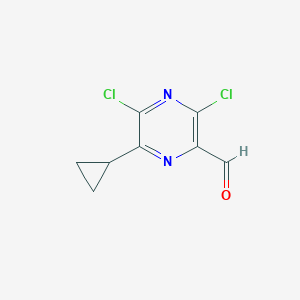
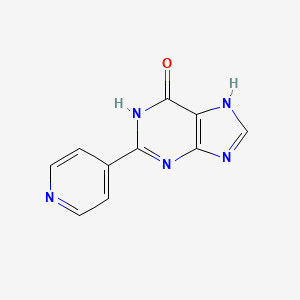

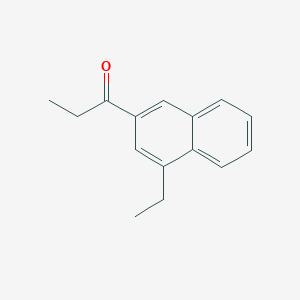


![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
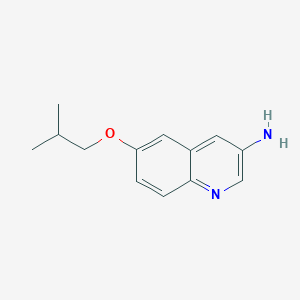


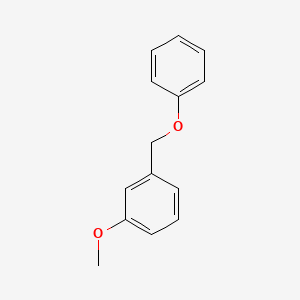
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)

